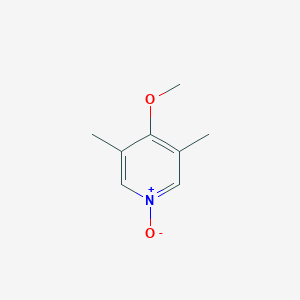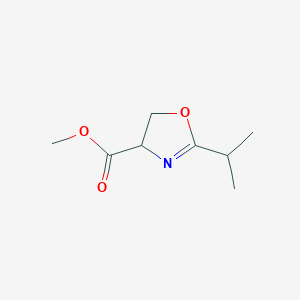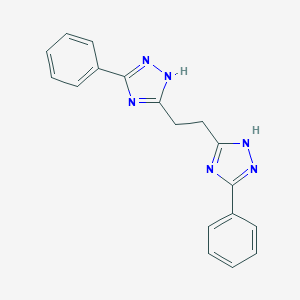
4-甲氧基-3,5-二甲基吡啶 1-氧化物
描述
4-Methoxy-3,5-dimethylpyridine 1-Oxide is a heterocyclic aromatic organic compound. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide. This compound is characterized by the presence of methoxy and dimethyl groups at the 4, 3, and 5 positions, respectively. The N-oxide functionality imparts unique chemical properties to the molecule, making it a valuable intermediate in various chemical reactions and applications.
科学研究应用
4-Methoxy-3,5-dimethylpyridine 1-Oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,5-dimethylpyridine 1-Oxide can be achieved through several methods. One common approach involves the oxidation of 4-methoxy-3,5-dimethylpyridine using hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the N-oxide derivative .
Another method involves the catalytic hydrogenation of 4-methoxypyridine-N-oxide. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H₂) at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the production of 4-Methoxy-3,5-dimethylpyridine 1-Oxide often involves large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is preferred to minimize the generation of hazardous by-products .
化学反应分析
Types of Reactions
4-Methoxy-3,5-dimethylpyridine 1-Oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functionality can be further oxidized to form higher oxidation state compounds.
Reduction: The N-oxide group can be reduced back to the parent pyridine using reducing agents like zinc dust and acetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Zinc dust and acetic acid.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state pyridine derivatives.
Reduction: 4-methoxy-3,5-dimethylpyridine.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
作用机制
The mechanism of action of 4-Methoxy-3,5-dimethylpyridine 1-Oxide involves its interaction with various molecular targets. The N-oxide functionality can participate in redox reactions, influencing the oxidative state of biological molecules. Additionally, the compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The presence of methoxy and dimethyl groups can enhance its binding affinity and specificity towards certain molecular targets .
相似化合物的比较
4-Methoxy-3,5-dimethylpyridine 1-Oxide can be compared with other pyridine N-oxides and substituted pyridines:
Pyridine N-oxide: Lacks the methoxy and dimethyl groups, making it less sterically hindered and less reactive in certain substitution reactions.
4-Methoxypyridine N-oxide: Similar in structure but lacks the dimethyl groups, resulting in different electronic and steric properties.
3,5-Dimethylpyridine N-oxide: Lacks the methoxy group, affecting its solubility and reactivity in certain chemical reactions.
The unique combination of methoxy and dimethyl groups in 4-Methoxy-3,5-dimethylpyridine 1-Oxide imparts distinct chemical properties, making it a versatile compound in various applications.
属性
IUPAC Name |
4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-9(10)5-7(2)8(6)11-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLHHDZWTFJIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC(=C1OC)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide](/img/structure/B123204.png)




![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)




![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)



